molecular formula C18H16BrClN4O3S B2705430 8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 370077-31-9

8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2705430
CAS No.: 370077-31-9
M. Wt: 483.77
InChI Key: SOGRIUSSBWEAFU-YFHOEESVSA-N
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Description

8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.

Scientific Research Applications

8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

8-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN4O3S/c1-10(20)7-8-24-14-15(23(2)17(27)22-16(14)26)21-18(24)28-9-13(25)11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,22,26,27)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGRIUSSBWEAFU-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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